molecular formula C5H4BrNO4 B2590028 Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate CAS No. 1784425-56-4

Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate

Cat. No.: B2590028
CAS No.: 1784425-56-4
M. Wt: 221.994
InChI Key: LEEKVTXDESSVLR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate: is a heterocyclic compound that contains both bromine and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate typically involves the bromination of a precursor oxazole compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazole derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the oxazole ring.

Scientific Research Applications

Chemistry: Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the oxazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 4-chloro-3-oxo-1,2-oxazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 4-fluoro-3-oxo-1,2-oxazole-5-carboxylate: Contains a fluorine atom instead of bromine.

    Methyl 4-iodo-3-oxo-1,2-oxazole-5-carboxylate: Contains an iodine atom instead of bromine.

Uniqueness: Methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom can participate in specific chemical reactions that may not be as favorable with other halogens, making this compound valuable for certain synthetic applications.

Properties

IUPAC Name

methyl 4-bromo-3-oxo-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO4/c1-10-5(9)3-2(6)4(8)7-11-3/h1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEKVTXDESSVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784425-56-4
Record name methyl 4-bromo-3-hydroxy-1,2-oxazole-5-carboxylate
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